molecular formula C11H22N2O2Si B1366764 (2E,2'E)-O,O'-(methyl(vinyl)silanediyl)bis(butan-2-one oxime)

(2E,2'E)-O,O'-(methyl(vinyl)silanediyl)bis(butan-2-one oxime)

Cat. No.: B1366764
M. Wt: 242.39 g/mol
InChI Key: YMTJPBFJJAVFRK-MIMPSMLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The preparation of vinylmethylbis(methylethylketoxime)silane typically involves the reaction of diphenyl sulfoxide and acetylacetone under alkali catalysis to generate the intermediate bis(acetylacetonimine)silane . This intermediate is then further processed to obtain the final product. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

(2E,2'E)-O,O'-(methyl(vinyl)silanediyl)bis(butan-2-one oxime) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different silane derivatives.

    Substitution: It can undergo substitution reactions where the ketoxime groups are replaced with other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(2E,2'E)-O,O'-(methyl(vinyl)silanediyl)bis(butan-2-one oxime) has numerous scientific research applications:

Comparison with Similar Compounds

(2E,2'E)-O,O'-(methyl(vinyl)silanediyl)bis(butan-2-one oxime) can be compared with other similar compounds such as:

(2E,2'E)-O,O'-(methyl(vinyl)silanediyl)bis(butan-2-one oxime) is unique due to its specific combination of vinyl and ketoxime groups, providing a balance of reactivity and stability that makes it suitable for a wide range of applications.

Properties

Molecular Formula

C11H22N2O2Si

Molecular Weight

242.39 g/mol

IUPAC Name

(Z)-N-[[(Z)-butan-2-ylideneamino]oxy-ethenyl-methylsilyl]oxybutan-2-imine

InChI

InChI=1S/C11H22N2O2Si/c1-7-10(4)12-14-16(6,9-3)15-13-11(5)8-2/h9H,3,7-8H2,1-2,4-6H3/b12-10-,13-11-

InChI Key

YMTJPBFJJAVFRK-MIMPSMLTSA-N

Isomeric SMILES

CC/C(=N\O[Si](O/N=C(\CC)/C)(C=C)C)/C

Canonical SMILES

CCC(=NO[Si](C)(C=C)ON=C(C)CC)C

Origin of Product

United States

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